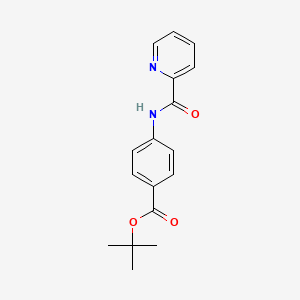

Tert-butyl 4-(pyridine-2-amido)benzoate

Description

Tert-butyl 4-(pyridine-2-amido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a tert-butyl group at the ester position and a pyridine-2-amido moiety at the para position of the aromatic ring. This structure combines lipophilic (tert-butyl) and polar (pyridine amide) functionalities, making it a candidate for applications in medicinal chemistry, particularly in drug design where metabolic stability and membrane permeability are critical. The tert-butyl group enhances steric protection against enzymatic degradation, while the pyridine amide may contribute to hydrogen bonding or π-π stacking interactions with biological targets.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

tert-butyl 4-(pyridine-2-carbonylamino)benzoate |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)12-7-9-13(10-8-12)19-15(20)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,20) |

InChI Key |

WWGGJGGMKHXDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate can be achieved through various methods. One common approach involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. This method uses isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(pyridine-2-amido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed: The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(pyridine-2-amido)benzoate is used as an intermediate in the synthesis of other compounds.

Biology: In biological research, this compound is studied for its potential as a building block for biologically active molecules. It may be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: Its unique properties make it a valuable candidate for creating new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in catalysis and material sciences. Its versatile properties enable its use in various industrial processes, including the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Antioxidant and Metabolic Interactions

- BHT/BHA: Inhibit tumor initiation by blocking metabolic activation of PAHs (e.g., benzo(a)pyrene) via indirect modulation of aryl hydrocarbon hydroxylase (AHH) activity.

- This compound: The pyridine amide may interact with AHH or cytochrome P450 enzymes, though its lack of phenolic groups likely precludes direct antioxidant activity. Its tert-butyl group could sterically hinder metabolic epoxidation of PAHs, analogous to BHT.

Enzyme Binding and Selectivity

- Pyridine vs.

- Amide Linkage : Enhances stability against esterases compared to simple esters (e.g., methyl benzoate), as seen in protease-resistant drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.